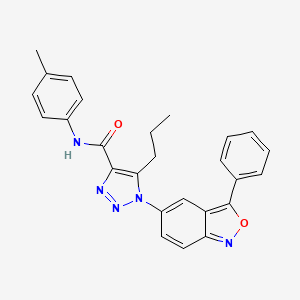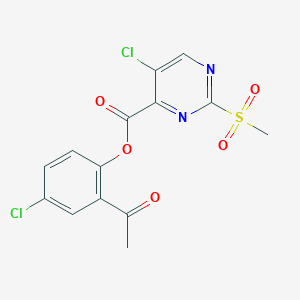![molecular formula C25H27ClN2O3 B11311142 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311142.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the piperidine and chlorophenyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of appropriate precursors. The piperidine and chlorophenyl groups are then introduced through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine and chlorophenyl groups are likely to play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the chromene core, along with the piperidine and chlorophenyl groups, distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.
Propiedades
Fórmula molecular |
C25H27ClN2O3 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-16-12-19-22(29)14-24(31-23(19)13-17(16)2)25(30)27-15-21(28-10-6-3-7-11-28)18-8-4-5-9-20(18)26/h4-5,8-9,12-14,21H,3,6-7,10-11,15H2,1-2H3,(H,27,30) |
Clave InChI |
PPPOHVNUOPIHMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311065.png)

![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311072.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide](/img/structure/B11311074.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11311081.png)
![N-(3-chlorophenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11311106.png)

![8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11311115.png)
![N-(3-fluoro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11311119.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11311127.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11311135.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine](/img/structure/B11311151.png)
![N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11311155.png)
